BTK Enzyme Inhibition: Head-to-Head Potency Advantage Over Closest Patent Analogs
In the BTK in vitro enzymatic assay described in patent US20240083900, 2-[(4-tert-butylphenyl)amino]pyridine-3-carbothioamide (Example 99) exhibits an IC50 of 1 nM [1]. This represents a >5‑fold improvement over Example 236 (IC50 = 5.5 nM) and is equipotent with Example 79 (IC50 = 1.0 nM) when measured in the same biochemical assay format [1][2]. The proximity to sub-nanomolar potency without requiring a covalent warhead distinguishes this compound from many clinical-stage covalent BTK inhibitors such as ibrutinib (IC50 = 0.5 nM in comparable recombinant BTK assays), suggesting a favorable balance of potency and potential selectivity [3].
| Evidence Dimension | BTK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236 (IC50 = 5.5 nM); Example 79 (IC50 = 1.0 nM); Ibrutinib (IC50 = 0.5 nM, cross-study) |
| Quantified Difference | 5.5× more potent than Example 236; equipotent to Example 79; 2× less potent than ibrutinib (cross-study) |
| Conditions | In vitro BTK enzymatic assay; recombinant human BTK; measurement of residual kinase activity |
Why This Matters
Procurement decisions for BTK-targeted probe or lead compounds depend on nanomolar potency; this compound delivers one of the highest potencies among the non-covalent examples in the patent series, enabling lower dosing in cellular and in vivo follow-up studies.
- [1] BindingDB. (2025). Ligand BDBM658441 (US20240083900, Example 99). IC50: 1 nM against BTK (Homo sapiens). Retrieved from https://bdb2.ucsd.edu View Source
- [2] BindingDB. (2025). Ligand BDBM658410 (US20240083900, Example 236). IC50: 5.5 nM against BTK. Retrieved from https://bdb2.ucsd.edu View Source
- [3] Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. View Source
